6-O-Desmethyl Moxonidine chemical structure and properties
6-O-Desmethyl Moxonidine chemical structure and properties
This guide provides a comprehensive technical overview of 6-O-Desmethyl Moxonidine, a significant metabolite and impurity of the antihypertensive drug Moxonidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical methodologies, and the biological context of this compound.
Introduction: The Significance of 6-O-Desmethyl Moxonidine
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively activates I1-imidazoline receptors, leading to a reduction in sympathetic nervous system outflow and consequently, a decrease in blood pressure.[1][2] The study of its metabolites is crucial for a complete understanding of its pharmacology, and potential toxicological profile. 6-O-Desmethyl Moxonidine has been identified as a key related substance of Moxonidine.[1] It is also formally listed as "Moxonidine EP Impurity D" in the European and British Pharmacopoeias, highlighting its importance in the quality control of Moxonidine formulations.[1] As such, a thorough understanding of its chemical structure and properties is paramount for analytical method development, impurity profiling, and metabolic studies.
Chemical Structure and Physicochemical Properties
6-O-Desmethyl Moxonidine is structurally similar to its parent compound, Moxonidine, with the key difference being the absence of a methyl group on the oxygen atom at the 6-position of the pyrimidine ring.
Chemical Structure:
IUPAC Name: 4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one[1]
Synonyms: 6-O-Desmethyl Moxonidine, Moxonidine EP Impurity D, 6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol[1][3][4]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of 6-O-Desmethyl Moxonidine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 352457-33-1 | [1][3][5][6][7] |
| Molecular Formula | C₈H₁₀ClN₅O | [4][5][6][7] |
| Molecular Weight | 227.65 g/mol | [1][4][7] |
| Appearance | Off-White Solid | [4] |
| Melting Point | >176°C (decomposes) | [6][7] |
| Solubility | Soluble in Methanol, DMSO | [4] |
| Purity (by HPLC) | ≥95% (typical for reference standards) | [4] |
| Storage | 2-8 °C | [4] |
Biological Context: A Metabolite of Moxonidine
The metabolism of Moxonidine has been studied in various species, including humans and rats.[8][9] After oral administration, Moxonidine is well-absorbed and undergoes metabolism, with the primary route of elimination being renal.[10][11][12] Several metabolites have been identified, arising from oxidation and conjugation pathways.[8][13] Oxidation can occur on the methyl group of the pyrimidine ring or the imidazoline ring.[8][10][11]
While multiple metabolites of Moxonidine have been characterized, including dehydrogenated moxonidine and various hydroxylated forms, the specific metabolic pathway leading to 6-O-Desmethyl Moxonidine involves the O-demethylation of the methoxy group at the 6-position of the pyrimidine ring.[10][11][14] The pharmacological activity of most Moxonidine metabolites is significantly lower than the parent compound.[8][13] For instance, one study noted that only 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, another metabolite, exhibited a short-lasting and attenuated decrease in blood pressure compared to Moxonidine.[8] The specific biological activity of 6-O-Desmethyl Moxonidine is not extensively detailed in the available literature, though its presence as a metabolite is confirmed.
Metabolic Pathway of Moxonidine
The following diagram illustrates the metabolic conversion of Moxonidine to 6-O-Desmethyl Moxonidine.
Caption: Metabolic conversion of Moxonidine to 6-O-Desmethyl Moxonidine.
Synthesis and Analytical Characterization
Analytical Methodologies
The accurate identification and quantification of 6-O-Desmethyl Moxonidine, particularly as an impurity in Moxonidine active pharmaceutical ingredients (APIs) and final dosage forms, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.[1][17][18]
Experimental Protocol: A Representative HPLC Method for the Analysis of 6-O-Desmethyl Moxonidine (Moxonidine EP Impurity D)
This protocol is a representative example based on methodologies described for the analysis of Moxonidine and its impurities.[18][19]
Objective: To develop and validate an HPLC method for the separation and quantification of 6-O-Desmethyl Moxonidine from Moxonidine and other related impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer (e.g., 40 mM, pH adjusted to 2.8).
-
Reference standards: Moxonidine and 6-O-Desmethyl Moxonidine.
-
High-purity water and other necessary reagents.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., Acetonitrile:Buffer 80:20 v/v). The exact ratio should be optimized for ideal separation.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 255 nm.[18]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards of Moxonidine and 6-O-Desmethyl Moxonidine in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration within the expected linear range.
-
Sample Solution: Prepare the test sample (e.g., powdered tablets or API) by dissolving a known amount in the solvent and diluting with the mobile phase to a suitable concentration.
4. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be achieved by analyzing blank samples, placebo, and stressed samples.
-
Linearity: Analyze a series of solutions with increasing concentrations of 6-O-Desmethyl Moxonidine to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the 6-O-Desmethyl Moxonidine standard into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
5. Data Analysis:
-
Identify the peaks of Moxonidine and 6-O-Desmethyl Moxonidine based on their retention times compared to the reference standards.
-
Quantify the amount of 6-O-Desmethyl Moxonidine in the sample using the calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC analysis of 6-O-Desmethyl Moxonidine.
Conclusion
6-O-Desmethyl Moxonidine is a compound of significant interest in the pharmaceutical sciences, primarily due to its role as a metabolite and a regulated impurity of the antihypertensive drug Moxonidine. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Moxonidine-based therapies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in the development, manufacturing, and analysis of Moxonidine and its related compounds. Further research into the specific pharmacological and toxicological profile of 6-O-Desmethyl Moxonidine would provide a more complete picture of its biological significance.
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Naarini Molbio Pharma. 6-O-Desmethyl Moxonidine. [Link]
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He, M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]
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PubMed. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
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Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]
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Semantic Scholar. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
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He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 38-48. [Link]
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